Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties and Applications of (2,4-Dimethylphenyl)hydrazine
Introduction
(2,4-Dimethylphenyl)hydrazine is an aromatic organic compound belonging to the substituted hydrazine family. Characterized by a hydrazine functional group (-NHNH₂) attached to a 2,4-dimethyl substituted phenyl ring, this chemical serves as a highly versatile and valuable intermediate in various domains of chemical synthesis.[1] Its inherent reactivity, primarily centered on the nucleophilic nitrogen atoms of the hydrazine moiety, makes it a crucial building block for constructing complex molecular architectures.
This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of (2,4-Dimethylphenyl)hydrazine. It is intended for researchers, scientists, and drug development professionals who utilize hydrazine derivatives in their work. The narrative emphasizes the causality behind experimental choices and protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights.
Physicochemical Properties
(2,4-Dimethylphenyl)hydrazine is typically encountered as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1] For practical applications, especially in aqueous media, it is often converted to its hydrochloride salt, which enhances stability and solubility.[2] The key physicochemical properties of both the free base and its hydrochloride salt are summarized below.
| Property | (2,4-Dimethylphenyl)hydrazine | (2,4-Dimethylphenyl)hydrazine Hydrochloride |
| CAS Number | 615-00-9[3][4] | 60480-83-3[5] |
| Molecular Formula | C₈H₁₂N₂[3][4] | C₈H₁₃ClN₂[5] |
| Molecular Weight | 136.20 g/mol [3][4] | 172.66 g/mol [5] |
| Appearance | Colorless to pale yellow liquid/solid[1] | Light beige to brown crystalline solid[2][5] |
| Boiling Point | 232.2 °C at 760 mmHg[4] | Not applicable |
| Melting Point | Not specified | ~180 °C[5] |
| Density | 1.058 g/cm³[4] | Not applicable |
| Refractive Index | 1.607[4] | Not applicable |
| Solubility | --- | Soluble in water and organic solvents[2] |
| Key Characteristics | --- | Hygroscopic[5] |
Synthesis and Purification
The most common and reliable synthesis of (2,4-Dimethylphenyl)hydrazine begins with 2,4-dimethylaniline (2,4-xylidine). The process is a classical two-step procedure involving diazotization followed by reduction. The choice of reagents and strict control of reaction conditions are paramount to achieving a high yield and purity.
Experimental Protocol: Synthesis from 2,4-Dimethylaniline
This protocol describes the conversion of 2,4-dimethylaniline to (2,4-Dimethylphenyl)hydrazine, a method adapted from established procedures.[5][6]
Step 1: Diazotization of 2,4-Dimethylaniline
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Combine 43 g of 2,4-dimethylaniline with 89 g of 32% hydrochloric acid and 40 mL of water in a suitable reaction vessel.
-
Cool the resulting suspension to a temperature range of -10 to -5 °C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice). Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing.
-
Slowly add a pre-chilled solution of 25 g of sodium nitrite in 104 mL of water dropwise to the suspension. Maintain vigorous stirring and ensure the temperature does not exceed -5 °C. The aniline hydrochloride will gradually dissolve, forming a clear, reddish-brown solution of the diazonium salt.[5][6]
-
After the addition is complete, check for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of urea or amidosulphonic acid to quench it.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger vessel, prepare a reducing solution by dissolving 200 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 235 g of 32% hydrochloric acid. Cool this solution to -10 °C.[6] Expertise: Stannous chloride is an effective and widely used reducing agent for converting diazonium salts to hydrazines.
-
Rapidly add the cold diazonium salt solution from Step 1 to the cold stannous chloride solution with vigorous stirring. A white precipitate, the tin double salt of the hydrazine, will form immediately.[6]
-
Continue stirring the white suspension at low temperature for several hours to ensure the reaction goes to completion.
-
Isolate the tin double salt by suction filtration.
Step 3: Liberation and Isolation of the Free Hydrazine
-
Prepare a solution of 100 g of sodium hydroxide in 100 g of water.
-
Add the filtered tin double salt in portions to the sodium hydroxide solution. This will decompose the salt and liberate the free (2,4-Dimethylphenyl)hydrazine base. Adjust the pH to approximately 14 to ensure complete liberation.[6]
-
Extract the free hydrazine from the aqueous phase multiple times using a suitable organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydrazine.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as methyl tert-butyl ether (MTBE) to yield pure (2,4-Dimethylphenyl)hydrazine.[6]
-
To prepare the hydrochloride salt for improved stability, dissolve the purified free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete.[5] Collect the precipitate by filtration and dry in a vacuum desiccator.
Synthesis Workflow Diagram
Caption: Synthesis workflow for (2,4-Dimethylphenyl)hydrazine.
Core Reactivity and Mechanistic Insights
The synthetic utility of (2,4-Dimethylphenyl)hydrazine stems from the nucleophilic character of the terminal -NH₂ group. Its most prominent reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is highly reliable and forms the basis for many of its applications in medicinal chemistry and materials science.[7]
Mechanism: Hydrazone Formation
The formation of a hydrazone is a two-stage process involving nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, creating a neutral carbinolamine intermediate. This step is often facilitated by a mild acid catalyst.
-
Dehydration: The oxygen of the hydroxyl group is protonated by the acid catalyst, turning it into a good leaving group (H₂O). The lone pair on the second nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the final C=N bond of the hydrazone.
Hydrazone Formation Mechanism Diagram
Caption: Mechanism of hydrazone formation from a carbonyl compound.
This reactivity makes (2,4-Dimethylphenyl)hydrazine a valuable reagent for synthesizing libraries of hydrazone compounds, which have shown a remarkable range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[7][8]
Applications in Research and Drug Development
The ability to readily form stable, functionalized derivatives makes (2,4-Dimethylphenyl)hydrazine a cornerstone reagent in several research areas.
-
Medicinal Chemistry: It serves as a scaffold for creating novel therapeutic agents. The hydrazide-hydrazone linkage (-CO-NH-N=C-) is a key structural motif in many biologically active molecules.[8] By condensing (2,4-Dimethylphenyl)hydrazine with various aldehydes and ketones bearing other functional groups, chemists can rapidly generate diverse compound libraries for high-throughput screening.[7]
-
Chemosensor Development: The hydrazone derivatives of (2,4-Dimethylphenyl)hydrazine can act as chemosensors. The imine (C=N) bond and associated conjugated system can exhibit changes in their photophysical properties (e.g., color or fluorescence) upon binding to specific ions or molecules, making them useful for detection and analysis.[7]
-
Precursor for Heterocycles: It is a precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. For instance, in the Fischer indole synthesis, substituted phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles, a privileged scaffold in drug discovery.
Safety, Handling, and Storage
As with all hydrazine derivatives, (2,4-Dimethylphenyl)hydrazine and its salts must be handled with appropriate caution due to their potential toxicity.
-
Hazard Profile: The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Hydrazines as a class are also noted as being potentially carcinogenic.[1][2]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[10][11]
-
Handling: Avoid creating dust or aerosols. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. The hydrochloride salt is hygroscopic and should be protected from moisture.[5] Store away from incompatible materials such as strong oxidizing agents.
Conclusion
(2,4-Dimethylphenyl)hydrazine is a potent and versatile chemical reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, centered on the formation of hydrazones, provides a reliable pathway for the creation of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in a safe and effective manner, empowering researchers to advance the frontiers of drug discovery and chemical innovation.
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